molecular formula C11H16N2O2 B055230 3-Amino-4-(butylamino)benzoic acid CAS No. 120337-90-8

3-Amino-4-(butylamino)benzoic acid

Cat. No.: B055230
CAS No.: 120337-90-8
M. Wt: 208.26 g/mol
InChI Key: YIFVEIGEGOLPSZ-UHFFFAOYSA-N
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Description

3-Amino-4-(butylamino)benzoic acid: is an organic compound that belongs to the class of aromatic amino acids It is characterized by the presence of an amino group at the third position and a butylamino group at the fourth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(butylamino)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as microwave irradiation to reduce reaction times and improve yields . The use of continuous flow reactors and other modern equipment can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(butylamino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-4-(butylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

IUPAC Name

3-amino-4-(butylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-6-13-10-5-4-8(11(14)15)7-9(10)12/h4-5,7,13H,2-3,6,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFVEIGEGOLPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468409
Record name 3-amino-4-butylamino-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120337-90-8
Record name 3-amino-4-butylamino-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 50 parts of 4-(butylamino)-3-nitrobenzoic acid and 240 parts of methanol was hydrogenated in a Parr apparatus at 3.105Pa and at room temperature with 40 parts of Raney Nickel catalyst under nitrogen atmosphere. After the calculated amount of hydrogen was taken up, the catalyst was filtered off over diatomaceous earth and the filtrate was evaporated to dry, yielding 43.7 parts (100%) of 3-amino-4-(butylamino)benzoic acid; mp. 158° C. (int. 8).
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